2-Ethoxy-6-methylpyridin-4-amine
Overview
Description
2-Ethoxy-6-methylpyridin-4-amine is a chemical compound with the CAS Number: 197163-57-8 . It has a molecular weight of 152.2 and its IUPAC name is this compound . The compound is stored at temperatures between 28 C .
Synthesis Analysis
The synthesis of amines like this compound can be achieved through various methods such as reduction of nitriles or amides, S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O/c1-3-11-8-5-7 (9)4-6 (2)10-8/h4-5H,3H2,1-2H3, (H2,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 152.2 . It is stored at temperatures between 28 C .Scientific Research Applications
Synthesis of Derivatives of Quinazolines : A study by Yokoyama, Shibata, Fujii, and Iwamoto (1975) investigated the reactions of certain amino acids with aniline and aminopyridine, leading to the synthesis of new derivatives of quinazolines. This suggests potential applications in the synthesis of complex organic compounds (Yokoyama et al., 1975).
Aminations of Bromo-Derivatives : Research by Pieterse and Hertog (2010) focused on the amination of bromo-derivatives of ethoxypyridine, which included 2-Ethoxy-6-methylpyridin-4-amine. This study is significant for understanding the chemical behavior and potential transformations of this compound (Pieterse & Hertog, 2010).
Ring Transformations in Reactions with Heterocyclic Compounds : Hertog, Plas, Pieterse, and Streef (2010) explored the ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles. Their findings provide insights into the chemical properties and potential applications of this compound in complex organic syntheses (Hertog et al., 2010).
Inhibition Effect on Mild Steel Corrosion : A study by Mert, Yüce, Kardaş, and Yazıcı (2014) investigated the effect of 2-amino-4-methylpyridine on the corrosion behavior of mild steel, suggesting potential applications in corrosion inhibition (Mert et al., 2014).
Synthesis and Herbicidal Activity of Chemical Compounds : Research by Wang, Sun, and Huang (2004) on the synthesis and herbicidal activity of certain acrylates includes the use of 2-methylthio-5-pyridinemethylene amine, related to this compound, showing its potential in agriculture and herbicide development (Wang et al., 2004).
Properties
IUPAC Name |
2-ethoxy-6-methylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-11-8-5-7(9)4-6(2)10-8/h4-5H,3H2,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQOFHLLEXCFBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC(=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744675 | |
Record name | 2-Ethoxy-6-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197163-57-8 | |
Record name | 2-Ethoxy-6-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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